molecular formula C9H5F3N2O3 B6331068 2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile CAS No. 34636-93-6

2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile

Cat. No. B6331068
CAS RN: 34636-93-6
M. Wt: 246.14 g/mol
InChI Key: SRGZHEAAWCZVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile, also known as MF3NB, is a synthetic compound that has recently been used in a variety of scientific research applications. MF3NB is a nitrobenzene derivative that has been the subject of a number of studies due to its unique chemical structure and its potential applications.

Scientific Research Applications

2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers and other materials, and as a ligand in coordination chemistry. It has also been used as a tool to study the structure and reactivity of molecules. Additionally, 2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile has been used to study the biological activity of molecules, such as their ability to bind to proteins and other molecules.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile is not yet fully understood. However, it is believed that the nitro group of 2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile is responsible for its reactivity and its ability to bind to proteins and other molecules. It has been suggested that the nitro group can form hydrogen bonds with proteins and other molecules, which can affect their structure and reactivity. Additionally, the trifluoromethyl group of 2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile is believed to be responsible for its ability to form strong hydrogen bonds with proteins and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile are not yet fully understood. However, it has been suggested that 2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile may have anti-inflammatory and anti-cancer properties. Additionally, it has been suggested that 2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile may be able to modulate the activity of enzymes and proteins, which could have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, it is soluble in a variety of solvents and can be used in a variety of reactions. However, there are some limitations to its use in lab experiments. It is relatively expensive and can be toxic in high concentrations. Additionally, it can be difficult to purify and may require multiple steps to obtain a pure sample.

Future Directions

There are a number of possible future directions for research on 2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile. One potential direction is to investigate its potential therapeutic applications, such as its ability to modulate the activity of enzymes and proteins. Additionally, further research could be conducted to investigate its potential anti-inflammatory and anti-cancer properties. Additionally, further research could be conducted to investigate its potential applications in organic synthesis, polymer synthesis, and coordination chemistry. Finally, research could be conducted to investigate its potential toxicity and to develop methods to purify and isolate 2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile in a more efficient manner.

Synthesis Methods

2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile can be synthesized from 2-methoxy-5-nitrobenzaldehyde and trifluoromethanesulfonic acid. The first step of the reaction involves the condensation of the aldehyde and the acid to form the nitrobenzene derivative. This is followed by the addition of trifluoromethanesulfonic anhydride and the reaction of the nitrobenzene derivative with trifluoromethanesulfonic anhydride to form 2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile. The reaction is carried out in an inert atmosphere and is monitored by thin-layer chromatography.

properties

IUPAC Name

2-methoxy-3-nitro-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O3/c1-17-8-5(4-13)2-6(9(10,11)12)3-7(8)14(15)16/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGZHEAAWCZVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-nitro-5-(trifluoromethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.